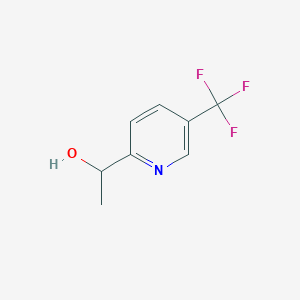

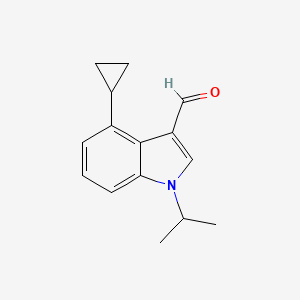

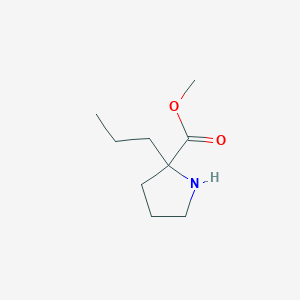

![molecular formula C12H14ClN3O2S B1432405 Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- CAS No. 1032758-44-3](/img/structure/B1432405.png)

Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)-

Descripción general

Descripción

Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They are known to possess significant and diverse biological activity and are used for prevention and treatment of various diseases .

Synthesis Analysis

The synthesis of thienopyrimidines involves several steps including cyclization, chlorination, and nucleophilic substitution . The reaction time, economical efficiency, and practical feasibility are important factors to consider during the synthesis process .Molecular Structure Analysis

The molecular formula of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is C12H14ClN3O2S. The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidines have been synthesized by reacting chalcone with guanidine hydrochloride . The reaction of 2- (chloromethyl)tetrahydropyridothienopyrimidines with dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, and acetylacetylene has also been reported .Physical And Chemical Properties Analysis

The molecular weight of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is 299.78 g/mol. More detailed physical and chemical properties may be available from specialized databases or scientific literature.Aplicaciones Científicas De Investigación

-

GRK2 Inhibitors

- Field : Medicinal Chemistry

- Application : Thieno[2,3-c]pyridine derivatives have been used as GRK2 inhibitors . GRK2, originally known as β AR-kinase 1 (β ARK-1), is a cytoplasmic protein, member of the superfamily of the GRKs which has a pivotal role in the development and progression of cardiovascular disease .

- Method : The thieno[2,3-c]pyridine scaffold was used as a starting point for the development of kinase inhibitors . A structure-driven optimization process was followed to prepare a collection of potent and highly ligand efficient inhibitors .

- Results : The study identified a hit compound bearing the thieno[2,3-c]pyridine moiety. Following optimization, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .

-

P-Type Organic Semiconductors

- Field : Materials Science

- Application : Derivatives of thieno[3,2-b]thiophene end-capped with phenyl units have been synthesized and characterized for use as p-type organic semiconductors .

- Method : The compounds were prepared using Pd-catalyzed Stille or Suzuki coupling reactions . They were characterized by MALDI TOF mass spectroscopy, elemental analysis, UV-vis absorption spectroscopy and thermogravimetric analysis .

- Results : Optical measurements and thermal analysis revealed that these compounds are promising candidates for p-type organic semiconductor applications .

-

Protein Structure Prediction with AI

- Field : Bioinformatics

- Application : Google DeepMind’s AlphaFold 3 is an AI model that predicts the structure and interactions of proteins, DNA, RNA, ligands and more . This could potentially transform our understanding of the biological world and drug discovery .

- Method : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .

- Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods .

-

Solving Quantum Many-Body Problems

- Field : Quantum Physics

- Application : A new method called wavefunction matching is being used to solve challenging computational problems in quantum physics .

- Method : The wavefunction-matching approach is designed to solve computational problems that arise when performing calculations with realistic interactions .

- Results : The new approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .

-

Artificial Intelligence in Heliophysics

- Field : Heliophysics

- Application : The B.22 Artificial Intelligence Applications in Heliophysics (AIAH) solicits proposals for critically needed artificial intelligence tools to advance Heliophysics Science research .

- Method : Proposed projects must be Technology Readiness Level (TRL) 5 at the start of the award and present a convincing plan to mature to TRL 6 .

- Results : The outcome of these projects will advance our understanding of Heliophysics .

-

High-Performance Yellow OLEDs

- Field : Materials Science

- Application : Thieno[2,3-d]pyridazine-based iridium complexes have been used in high-performance yellow organic light-emitting diodes (OLEDs) .

- Method : These complexes were synthesized and exhibited intense green or yellow phosphorescence emission with short lifetimes of 1.71–1.91 μs and very high quantum yields of over 85% in PMMA films .

- Results : The tris-cyclometalated complex was an excellent yellow phosphorescent dopant for OLED applications, with the maximum CE and PE based on it were 58.5 cd A −1 and 45.9 lm W −1, respectively, with the maximum EQE of 18.2% .

-

Therapeutic Application

- Field : Medicinal Chemistry

- Application : Thieno[3,2-c]pyridine derivatives have therapeutic applications .

- Method : These compounds are synthesized and used in various therapeutic applications .

- Results : The specific results or outcomes obtained from these therapeutic applications are not specified in the source .

Direcciones Futuras

Thienopyrimidines are frequently used chemical scaffolds in drug development . Their structural similarity to purine makes them an attractive structural feature in the production of pharmaceutical drugs . Future research may focus on the development of new thienopyrimidines as anti-inflammatory agents and the synthesis of novel thienopyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

(2-chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h17H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMSANMYURTZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

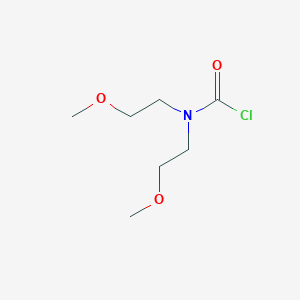

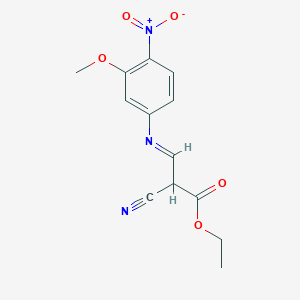

![4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-](/img/structure/B1432336.png)

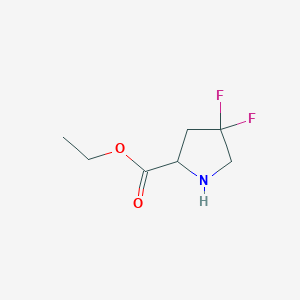

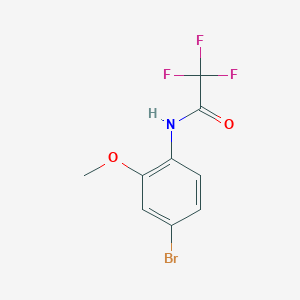

![3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide](/img/structure/B1432337.png)

![N-(1-Naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1432340.png)